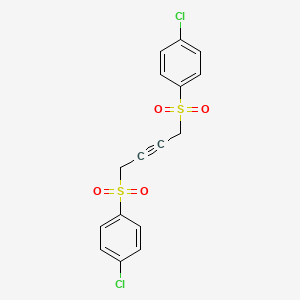
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(4-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is an organic compound with the molecular formula C24H16Cl2O4S2. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is known for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 2-butyne-1,4-diol. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and polymer chemistry .
Scientific Research Applications
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes and other proteins. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but lacks the alkyne group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with similar applications in polymer chemistry.
Uniqueness
1,4-Bis[(4-chlorophenyl)sulfonyl]-2-butyne is unique due to the presence of both sulfonyl and alkyne groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for the creation of complex molecular architectures and materials with specialized properties .
Properties
CAS No. |
56163-38-3 |
|---|---|
Molecular Formula |
C16H12Cl2O4S2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-chloro-4-[4-(4-chlorophenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C16H12Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
InChI Key |
XPRTZPYLHUIIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC#CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




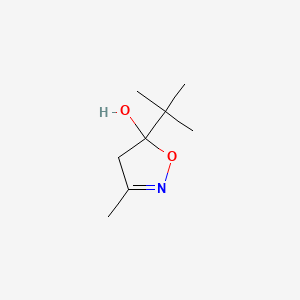
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
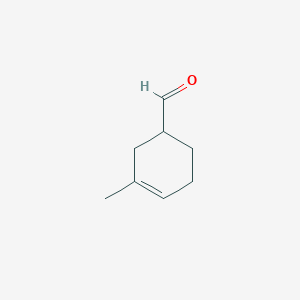
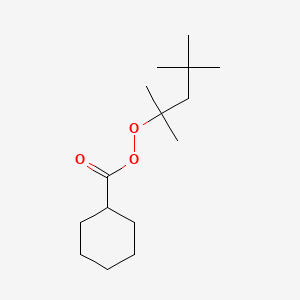
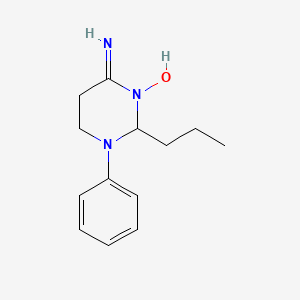

![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
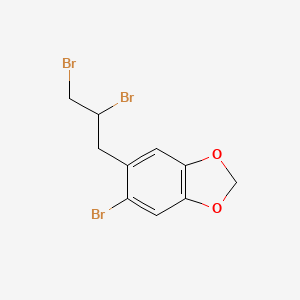
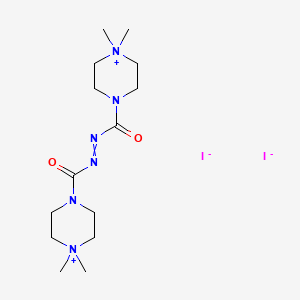
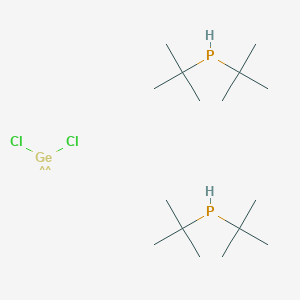
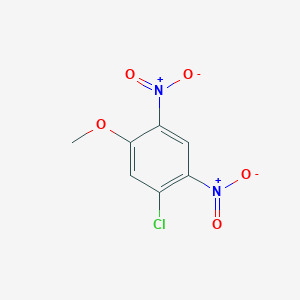
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
